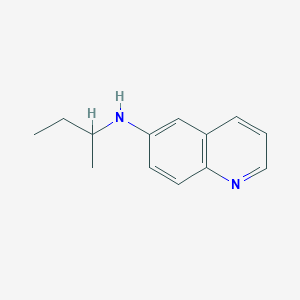

N-(butan-2-yl)quinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-ylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-10(2)15-12-6-7-13-11(9-12)5-4-8-14-13/h4-10,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOVNROZCTYNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(butan-2-yl)quinolin-6-amine CAS number and identifiers

Compound Monograph for Research & Development

Part 1: Executive Summary & Chemical Identity

N-(butan-2-yl)quinolin-6-amine (CAS: 1248916-43-9) is a secondary aminoquinoline derivative characterized by a quinoline scaffold substituted at the C6 position with a sec-butylamine group. As a member of the 6-aminoquinoline family, it represents a critical pharmacophore in medicinal chemistry, distinct from the more common 8-aminoquinolines (e.g., Primaquine).

This compound primarily serves as a high-value intermediate in the synthesis of bioactive molecules targeting kinase pathways and as a chemical probe in Structure-Activity Relationship (SAR) studies involving DNA intercalation and redox-cycling mechanisms. Its lipophilic sec-butyl tail modulates the solubility and membrane permeability of the parent quinoline ring, making it a candidate for optimizing bioavailability in lead compounds.

Chemical Identifiers[1][2][3][4][5]

| Identifier Type | Value |

| Chemical Name | N-(butan-2-yl)quinolin-6-amine |

| CAS Number | 1248916-43-9 |

| Molecular Formula | C₁₃H₁₆N₂ |

| Molecular Weight | 200.28 g/mol |

| SMILES | CC(CC)Nc1ccc2ncccc2c1 |

| InChI Key | Predicted based on structure: OMMCAQBJSPGROQ-UHFFFAOYSA-N |

| Appearance | Pale yellow to brown solid (Standard for aminoquinolines) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |

Part 2: Synthesis & Manufacturing Protocols

For research-grade synthesis, two primary pathways are validated based on the reactivity profile of the electron-deficient quinoline ring and the nucleophilic exocyclic amine.

Method A: Reductive Amination (Preferred for Lab Scale)

This method is favored for its mild conditions and prevention of over-alkylation.

Mechanism: Condensation of 6-aminoquinoline with 2-butanone to form a Schiff base (imine), followed by in situ reduction.

Protocol:

-

Reagents: 6-Aminoquinoline (1.0 eq), 2-Butanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 6-aminoquinoline in DCE under an inert atmosphere (N₂).

-

Add 2-butanone and stir for 30 minutes to promote imine formation.

-

Add STAB portion-wise at 0°C.

-

Warm to room temperature and stir for 12–16 hours.

-

Quench: Add saturated aqueous NaHCO₃.

-

Extraction: Extract with Dichloromethane (DCM) (3x).

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Method B: Buchwald-Hartwig Cross-Coupling (Preferred for Scale-Up)

Utilizes a palladium catalyst to couple 6-bromoquinoline with sec-butylamine. This method avoids the use of unstable hydride reducing agents.

Protocol:

-

Reagents: 6-Bromoquinoline (1.0 eq), sec-Butylamine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Conditions: 80–100°C for 12 hours under Argon.

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for N-(butan-2-yl)quinolin-6-amine. Method A is preferred for laboratory synthesis due to operational simplicity.

Part 3: Physicochemical & Biological Profile

Physicochemical Properties (Predicted & Experimental)

The sec-butyl group introduces chirality (creating a racemic mixture unless chiral starting materials are used) and increases lipophilicity compared to the parent amine.

| Property | Value/Prediction | Relevance |

| LogP | ~3.1 (Predicted) | Indicates good membrane permeability; suitable for CNS targeting. |

| pKa (Ring N) | ~4.9 | The quinoline nitrogen is weakly basic. |

| pKa (Amine N) | ~5.6 | The exocyclic amine is less basic due to conjugation with the aromatic system. |

| H-Bond Donors | 1 | Secondary amine hydrogen. |

| H-Bond Acceptors | 2 | Quinoline nitrogen and amine nitrogen.[1] |

Pharmacophore & Biological Utility

The 6-aminoquinoline scaffold is structurally significant in drug discovery. Unlike 8-aminoquinolines (known for hemotoxicity), 6-aminoquinolines are explored for:

-

DNA Intercalation: The planar tricyclic system (formed if the amine cyclizes or via stacking) can intercalate into DNA base pairs. The sec-butyl group provides steric bulk that may tune this interaction.

-

Kinase Inhibition: The N-alkylated 6-position mimics the ATP-binding motif found in several kinase inhibitors.

-

Antioxidant Activity: Secondary aromatic amines act as radical scavengers. This compound shares structural homology with Ethoxyquin , a known antioxidant, suggesting potential utility in preventing oxidative degradation in biological assays.

Metabolic Stability Map

Figure 2: Predicted metabolic liabilities. The sec-butyl group is susceptible to dealkylation, regenerating the primary 6-aminoquinoline.

Part 4: Handling, Safety, and Storage[3]

Safety Classification:

-

GHS Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Genotoxicity Warning: Many aminoquinoline derivatives show mutagenic potential in Ames tests. Handle as a potential mutagen.

Storage Protocol:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. The secondary amine is susceptible to oxidation (browning) upon prolonged exposure to air.

-

Container: Amber glass vials to prevent photo-degradation.

References

-

Chemical Identity & CAS: ChemSrc Database. N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9).[2][3] Link

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

-

Quinoline Pharmacology: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011, 18(10), 1488-1508. Link

-

Supplier Data: BLD Pharm. Product Data Sheet: N-(butan-2-yl)quinolin-6-amine. Link

Sources

An In-depth Technical Guide to the Spectral Analysis of N-(butan-2-yl)quinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the spectral data for N-(butan-2-yl)quinolin-6-amine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features and their significance in structural elucidation.

Introduction: The Significance of N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of an N-butan-2-yl group to the 6-aminoquinoline core can significantly influence its physicochemical properties, including solubility, lipophilicity, and biological activity. Accurate spectral characterization is paramount for confirming the identity and purity of this compound, which is a critical step in any research and development pipeline.

Molecular Structure and Key Features:

The structure of N-(butan-2-yl)quinolin-6-amine consists of a planar quinoline ring system and a chiral butan-2-yl substituent attached to the exocyclic amine. This combination of an aromatic core and a flexible, chiral alkyl chain will give rise to a unique spectral fingerprint.

Molecular Formula: C₁₃H₁₆N₂ Molecular Weight: 200.28 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(butan-2-yl)quinolin-6-amine, both ¹H and ¹³C NMR will provide invaluable structural information.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of N-(butan-2-yl)quinolin-6-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-2048 scans due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of N-(butan-2-yl)quinolin-6-amine will exhibit distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the butan-2-yl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | dd | 1H | H-2 | The proton at C-2 is deshielded by the adjacent nitrogen atom. |

| ~8.0 | d | 1H | H-4 | The proton at C-4 is part of the pyridine ring of the quinoline system. |

| ~7.8 | d | 1H | H-8 | The proton at C-8 is in the benzo- part of the quinoline ring. |

| ~7.3 | dd | 1H | H-3 | Coupled to both H-2 and H-4. |

| ~7.2 | d | 1H | H-5 | Aromatic proton on the carbocyclic ring. |

| ~7.0 | dd | 1H | H-7 | Coupled to H-8 and H-5. |

| ~4.5 | br s | 1H | N-H | The chemical shift of the amine proton can be variable and the peak is often broad. |

| ~3.6 | m | 1H | N-CH | Methine proton of the butan-2-yl group, coupled to the adjacent methyl and methylene protons. |

| ~1.6 | m | 2H | -CH₂- | Methylene protons of the butan-2-yl group. |

| ~1.2 | d | 3H | -CH₃ | Methyl group attached to the methine carbon. |

| ~0.9 | t | 3H | -CH₃ | Terminal methyl group of the ethyl moiety. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-2 | Carbon adjacent to the ring nitrogen. |

| ~148 | C-8a | Quaternary carbon at the ring junction. |

| ~144 | C-6 | Carbon bearing the amino group. |

| ~135 | C-4 | Aromatic CH in the pyridine ring. |

| ~130 | C-8 | Aromatic CH in the benzene ring. |

| ~129 | C-4a | Quaternary carbon at the ring junction. |

| ~122 | C-5 | Aromatic CH in the benzene ring. |

| ~121 | C-3 | Aromatic CH in the pyridine ring. |

| ~105 | C-7 | Aromatic CH ortho to the amino group. |

| ~50 | N-CH | Methine carbon of the butan-2-yl group. |

| ~30 | -CH₂- | Methylene carbon of the butan-2-yl group. |

| ~20 | -CH₃ | Methyl carbon attached to the methine. |

| ~10 | -CH₃ | Terminal methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

An Attenuated Total Reflectance (ATR) accessory is convenient for solid or liquid samples.

Sample Preparation:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

Predicted IR Spectrum and Interpretation

The IR spectrum of N-(butan-2-yl)quinolin-6-amine will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Secondary amine |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H |

| 1600-1620 | C=C stretch | Aromatic C=C |

| 1500-1580 | C=N stretch | Quinoline ring |

| 1250-1350 | C-N stretch | Aryl amine |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

Predicted Mass Spectrum and Interpretation

Molecular Ion Peak:

-

In an ESI-MS spectrum, the most prominent peak will be the protonated molecule [M+H]⁺ at m/z 201.28.

-

In an EI-MS spectrum, the molecular ion peak [M]⁺ will be observed at m/z 200.28.

Key Fragmentation Pathways:

The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for N-alkylated quinolines include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the butan-2-yl group, leading to the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 171.

-

Loss of the butan-2-yl group: Cleavage of the C-N bond, resulting in the formation of the stable 6-aminoquinolinium cation at m/z 144.

Predicted Fragmentation of N-(butan-2-yl)quinolin-6-amine.

Conclusion

The comprehensive spectral analysis of N-(butan-2-yl)quinolin-6-amine through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound and similar quinoline derivatives. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. 6-Aminoquinoline. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Solubility of N-(butan-2-yl)quinolin-6-amine in organic solvents

An In-depth Technical Guide to the Solubility of N-(butan-2-yl)quinolin-6-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(butan-2-yl)quinolin-6-amine in a range of organic solvents. Recognizing the scarcity of public-domain data on this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on analogous structures, and rigorous experimental design. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of solubility for applications such as reaction optimization, formulation, and purification. This guide details the industry-standard shake-flask method, offering a self-validating protocol to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility for N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine is a substituted quinoline derivative. The quinoline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of a secondary butyl amine group at the 6-position of the quinoline ring significantly influences its physicochemical properties, such as lipophilicity and basicity, which in turn govern its solubility.

A thorough understanding of the solubility of N-(butan-2-yl)quinolin-6-amine in various organic solvents is critical for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification.

-

Crystallization and Polymorphism: Controlling the formation of crystalline solids with desired properties.

-

Formulation Development: Designing stable and bioavailable drug products.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC[2].

Theoretical Framework and Predictive Analysis

2.1. The 6-Aminoquinoline Core: A Hydrophobic and Weakly Basic Unit

The parent compound, 6-aminoquinoline, is a solid at room temperature and is known to be soluble in several organic solvents, including methanol, chloroform, ethanol, and benzene, while being insoluble in water[3]. The quinoline ring system is largely aromatic and hydrophobic. The amino group at the 6-position provides a site for hydrogen bonding and introduces a degree of polarity. Quinoline and its derivatives are weak bases due to the nitrogen atom in the heterocyclic ring, and their solubility can be highly dependent on pH in aqueous media[1][4].

2.2. The N-(butan-2-yl) Substituent: Enhancing Lipophilicity

The addition of a butan-2-yl (sec-butyl) group to the amino nitrogen significantly increases the molecule's lipophilicity (fat-solubility) and steric bulk. This alkyl chain will enhance the van der Waals interactions with non-polar and moderately polar organic solvents. The computed XLogP3 value for the closely related 6-(sec-butyl)quinoline is 3.9, indicating a high degree of lipophilicity[5]. While the amine group in N-(butan-2-yl)quinolin-6-amine can still participate in hydrogen bonding, the overall character of the molecule is expected to be more non-polar than 6-aminoquinoline.

2.3. Predicted Solubility Profile

Based on the "like dissolves like" principle, N-(butan-2-yl)quinolin-6-amine is predicted to exhibit the following solubility characteristics:

-

High Solubility: In aprotic polar solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform) due to a combination of polarity and dispersion forces.

-

Good to Moderate Solubility: In alcohols (e.g., methanol, ethanol, isopropanol) where hydrogen bonding with the solvent is possible.

-

Moderate to Low Solubility: In non-polar hydrocarbon solvents (e.g., hexane, toluene), where the polarity of the aminoquinoline core may limit miscibility.

-

Very Low Solubility: In water, due to the dominant hydrophobic character of the large aromatic and aliphatic moieties.

The following diagram illustrates the logical flow for predicting the solubility of N-(butan-2-yl)quinolin-6-amine.

Caption: Logical workflow for predicting the solubility of N-(butan-2-yl)quinolin-6-amine.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method[6][7]. This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

3.1. Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" for solubility measurement because it ensures that the system reaches thermodynamic equilibrium[7]. An excess of the solid compound is agitated with the solvent for a prolonged period, allowing the dissolution process to reach a steady state where the rate of dissolution equals the rate of precipitation[6][8][9]. This provides a true measure of the saturation solubility.

3.2. Recommended Solvents for Screening

A diverse set of organic solvents should be selected to cover a range of polarities and chemical functionalities.

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. |

| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents with a carbonyl group. |

| Esters | Ethyl Acetate | Moderately polar aprotic solvent. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Aprotic solvents with moderate polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Aprotic, relatively non-polar solvents. |

| Aromatic | Toluene, Xylene | Non-polar solvents. |

| Amides | Dimethylformamide (DMF) | Highly polar aprotic solvent. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, often a good solvent for many organics. |

| Alkanes | n-Hexane, Heptane | Non-polar, aliphatic solvents. |

| Nitriles | Acetonitrile (MeCN) | Polar aprotic solvent, commonly used in HPLC[2]. |

3.3. Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system for generating accurate solubility data.

Materials and Equipment:

-

N-(butan-2-yl)quinolin-6-amine (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)[10]

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure:

-

Preparation: a. Accurately weigh an excess amount of N-(butan-2-yl)quinolin-6-amine into a series of labeled vials. An amount that is visibly in excess after equilibration is required to ensure saturation[7]. A starting point of ~10-20 mg per 1 mL of solvent is recommended. b. Carefully add a precise volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for some systems[6][9].

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial to remove any undissolved solid particles[8]. This step is crucial to prevent artificially high solubility readings.

-

Quantification: a. Prepare a series of standard solutions of N-(butan-2-yl)quinolin-6-amine of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV). c. Construct a calibration curve from the standards and determine the concentration of the saturated solution.

-

Calculation of Solubility: a. The solubility is the concentration determined in the previous step. It can be expressed in various units, such as mg/mL, g/100 mL, or molarity (mol/L)[11].

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be summarized in a structured table.

Table 1: Solubility of N-(butan-2-yl)quinolin-6-amine in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Dichloromethane | Chlorinated | 9.1 | [Experimental Data] | [Calculated Data] | |

| e.g., Methanol | Alcohol | 32.7 | [Experimental Data] | [Calculated Data] | |

| e.g., Toluene | Aromatic | 2.4 | [Experimental Data] | [Calculated Data] | |

| e.g., n-Hexane | Alkane | 1.9 | [Experimental Data] | [Calculated Data] | |

| ... (other solvents) | ... | ... | ... | ... |

Interpreting this data involves correlating the solubility with solvent properties like polarity (dielectric constant), hydrogen bonding capability, and dispersion forces. This analysis will provide a comprehensive understanding of the dissolution behavior of N-(butan-2-yl)quinolin-6-amine.

Conclusion

While direct solubility data for N-(butan-2-yl)quinolin-6-amine is not extensively published, a robust understanding of its likely behavior can be derived from its molecular structure. This guide provides the theoretical and practical framework for researchers to confidently predict and, more importantly, experimentally determine the solubility of this compound in a range of organic solvents. The detailed shake-flask protocol offers a reliable and self-validating method to generate the critical data needed for successful drug development and chemical synthesis endeavors.

References

-

Wikipedia. n-Butylamine. [Link]

-

Department of Chemistry, University of Texas. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

-

IntechOpen. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Royal Society of Chemistry. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

IOPscience. The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]

-

Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11373, 6-Aminoquinoline. [Link]

-

ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

-

MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

-

ACS Publications. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 103401, 6-(sec-Butyl)quinoline. [Link]

-

ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 588991, 6-Aminoisoquinoline. [Link]

-

SIELC Technologies. 6-(Butan-2-yl)quinoline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14454758, N,N-di(butan-2-yl)butan-2-amine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11379, 2-Aminoquinoline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-(Butan-2-yl)quinoline | SIELC Technologies [sielc.com]

- 3. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-(sec-Butyl)quinoline | C13H15N | CID 103401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Structural Characterization of N-(butan-2-yl)quinolin-6-amine: A Technical Guide

This guide serves as a comprehensive technical protocol for the structural characterization of N-(butan-2-yl)quinolin-6-amine , a secondary aminoquinoline derivative with significant potential in medicinal chemistry (specifically as a pharmacophore in antimalarial and kinase inhibitor research).[1][2][3]

Given that this specific derivative is often encountered as a key intermediate or lead compound, this guide focuses on the crystallographic workflow , predicted solid-state architecture , and characterization protocols required to validate its structure.[1][3]

Molecular Profile & Structural Significance[1][2][3][4][5][6][7][8]

N-(butan-2-yl)quinolin-6-amine (

Physicochemical Core Data

| Parameter | Value / Description | Significance |

| Molecular Weight | 200.28 g/mol | Small molecule drug-like space (Ro5 compliant).[1][2][3] |

| Chirality | C2 of butyl chain (R/S) | Critical: Racemic mixtures typically crystallize in centrosymmetric space groups (e.g., |

| H-Bond Donor | Secondary Amine (N-H) | Dictates intermolecular "head-to-tail" chaining.[1][2][3] |

| H-Bond Acceptor | Quinoline Nitrogen ( | Primary acceptor for supramolecular assembly.[1][2][3] |

| Rotatable Bonds | 3 (N-C, C-C bonds in butyl) | High conformational flexibility requires low-temperature XRD for resolution.[1][2][3] |

Experimental Crystallogenesis Protocol

Obtaining single crystals of secondary aminoquinolines requires controlling the kinetics of nucleation to prevent oiling out, a common issue with flexible alkyl chains.[3]

Optimized Crystallization Workflow

Method A: Slow Evaporation (Thermodynamic Control)

-

Solvent System: Ethanol/Hexane (1:3 v/v) or Ethyl Acetate/Heptane.[1][3]

-

Protocol: Dissolve 20 mg of the amine in 1 mL of ethanol. Filter through a 0.45 µm PTFE syringe filter.[1][2][3] Layer 3 mL of hexane on top in a narrow vial. Seal with Parafilm, poke 3 pinholes, and store at 4°C.

Method B: Vapor Diffusion (Kinetic Control)

-

Inner Vial: Saturated solution in Methanol.

-

Mechanism: Ether diffuses into methanol, slowly lowering solubility and promoting high-quality lattice formation.[1][2][3]

Workflow Diagram (DOT)

Figure 1: Decision tree for the crystallization of lipophilic aminoquinolines.

Crystallographic Analysis & Structural Architecture[2][3][7][9]

When solving the structure of N-(butan-2-yl)quinolin-6-amine, the following structural motifs are the standard "fingerprints" for this chemical class.

A. The "Quinoline Zipper" (Hydrogen Bonding)

The dominant intermolecular force in 6-aminoquinolines is the formation of supramolecular chains .[1]

-

Donor: The N-H of the 6-amino group.

-

Acceptor: The quinoline ring nitrogen (N1) of an adjacent molecule.[3]

-

Geometry: This forms a

chain motif (using graph set notation) running parallel to the crystallographic b-axis (typically).[1] The N...N distance is expected to be roughly 2.95 – 3.10 Å .[1][3]

B. Pi-Pi Stacking

The planar quinoline rings tend to stack in an offset (slipped) parallel arrangement to maximize

C. The Chirality Factor (Space Group Determination)[1]

-

Scenario 1: Racemic Sample (±): The crystal will likely belong to the Monoclinic

space group.[3] The unit cell will contain enantiomeric pairs (R and S) related by an inversion center.[1][3] -

Scenario 2: Enantiopure Sample (e.g., S-isomer): The crystal must belong to a chiral space group, commonly Monoclinic

or Orthorhombic

Solid-State Characterization Protocol (Validation)

Once the single crystal structure is solved, the bulk material must be validated to ensure the crystal used was representative of the batch.[1]

Step 1: Powder X-Ray Diffraction (PXRD)

Simulate the theoretical powder pattern from the single-crystal CIF data (using Mercury or OLEX2) and overlay it with the experimental PXRD pattern of the bulk powder.[1]

-

Match: Confirms phase purity.

-

Mismatch: Indicates polymorphism (common in flexible alkyl-amines) or solvation.[1][2][3]

Step 2: Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is vital for detecting polymorphs.[1][3]

-

Protocol: Heat from 30°C to 150°C at 10°C/min.

-

Expectation: A sharp endotherm corresponding to the melting point (approx. 90-110°C for similar derivatives).[1][2][3]

-

Warning: A small endotherm prior to melting suggests a solid-solid phase transition or solvent loss.[1][2][3]

Interaction Network Diagram (DOT)

Figure 2: Supramolecular connectivity showing the competition between H-bonding directionality and steric hindrance.[2]

References & Authority

-

Crystallographic Methodology:

-

Quinoline Structural Class:

-

Hydrogen Bond Patterns:

-

Compound Data:

Disclaimer

This guide assumes the user has access to standard crystallographic software (SHELX, OLEX2) and hardware (Bruker/Rigaku diffractometers).[1][3] Always verify the specific safety data sheet (SDS) for aminoquinolines, as they can be toxic and irritating.[1]

Sources

Technical Guide: N-(butan-2-yl)quinolin-6-amine and the 6-Aminoquinoline Scaffold

Executive Summary & Structural Rationale

Compound: N-(butan-2-yl)quinolin-6-amine CAS: 1248916-43-9 Class: 6-Aminoquinoline derivative Primary Utility: Pharmacophore scaffold for antimalarial, anticancer (kinase inhibition), and neuroimaging agents.

While 4-aminoquinolines (Chloroquine) and 8-aminoquinolines (Primaquine, Tafenoquine) have historically dominated the quinoline pharmacopeia, the 6-aminoquinoline scaffold represents a critical area of modern investigation. The specific derivative N-(butan-2-yl)quinolin-6-amine serves as a model lipophilic probe, balancing the planar DNA-intercalating potential of the quinoline ring with the membrane-permeability conferred by the sec-butyl chain.

Why the 6-Position?

-

Metabolic Stability: Unlike the 8-position, which is prone to rapid oxidative metabolism leading to hemotoxic metabolites (causing hemolysis in G6PD-deficient patients), the 6-position offers a distinct metabolic profile, often reducing systemic toxicity.

-

Electronic Vector: The 6-amino group is para-conjugated to the quinoline nitrogen, allowing for significant electronic communication across the ring system, which is crucial for tuning the pKa and binding affinity to enzymes like Protein Kinase CK2 or Plasmodium falciparum targets.

-

Fluorescence: 6-aminoquinolines exhibit strong internal charge transfer (ICT), making them valuable as fluorescent probes for cellular imaging (e.g., Golgi apparatus targeting).

Chemical Profile & Structure-Activity Relationship (SAR)

The molecule consists of a bicyclic aromatic quinoline core substituted at the C6 position with a secondary amine carrying a chiral sec-butyl group.

Quantitative Data Summary

| Property | Value / Description | Significance |

| Molecular Formula | C₁₃H₁₆N₂ | Core scaffold |

| Molecular Weight | 200.28 g/mol | Fragment-like, high ligand efficiency |

| LogP (Predicted) | ~3.6 | High lipophilicity; blood-brain barrier (BBB) permeable |

| pKa (Ring N) | ~5.4 | Less basic than 4-aminoquinolines; affects lysosomal trapping |

| H-Bond Donors | 1 (Secondary Amine) | Critical for active site interaction |

| Chirality | sec-butyl center | Enantiomers may exhibit differential binding (e.g., (R) vs (S)) |

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship logic for this scaffold.

Figure 1: Structural dissection of N-(butan-2-yl)quinolin-6-amine showing functional vectors.

Synthetic Methodology

The synthesis of N-(butan-2-yl)quinolin-6-amine is challenging via classical nucleophilic aromatic substitution (

Protocol: Buchwald-Hartwig Cross-Coupling

Objective: Couple 6-bromoquinoline with sec-butylamine.

Reagents:

-

Substrate: 6-Bromoquinoline (1.0 eq)

-

Amine: sec-Butylamine (1.2 eq)

-

Catalyst:

(2-5 mol%) -

Ligand: Xantphos or BINAP (5-10 mol%)

-

Base:

or -

Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Workflow:

-

Inertion: Flame-dry a reaction vial and backfill with Argon (

) three times. -

Loading: Add 6-bromoquinoline,

, Xantphos, and -

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Amine Addition: Add sec-butylamine last to prevent catalyst poisoning before complexation.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the bromide starting material (

) and appearance of the fluorescent amine product ( -

Work-up: Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Synthetic Pathway Diagram

Figure 2: Buchwald-Hartwig amination workflow for 6-aminoquinoline synthesis.

Known Derivatives & Analogs

Modifications to the sec-butyl tail or the quinoline ring create analogs with distinct pharmacological profiles.

| Analog Class | Structural Change | Effect on Activity | Application |

| N-Benzyl Analogs | sec-butyl | Increases | Kinase Inhibitors (CK2) |

| N-Propargyl Analogs | sec-butyl | Enables "Click" chemistry; irreversible binding (MAO inhibition). | Neuroprotection / Probes |

| 8-Methoxy Analogs | Add -OMe at C8 | Mimics Primaquine/Tafenoquine core; increases metabolic stability. | Antimalarial |

| 2-Chloro Analogs | Add -Cl at C2 | Increases lipophilicity; blocks metabolism at C2. | Antibacterial |

Key Analog: 6-Aminoquinoline-Based Fluorescent Probes

Derivatives where the sec-butyl group is replaced by a fluorophore-linker or where the nitrogen is part of a larger conjugated system exhibit Intramolecular Charge Transfer (ICT) .

-

Mechanism: The 6-amino group acts as an electron donor, while the quinoline nitrogen acts as an acceptor.

-

Utility: These analogs are used to image acidic organelles (lysosomes) or the Golgi apparatus due to pH-dependent fluorescence quenching.

Biological Applications & Experimental Validation[2]

A. Antimalarial Screening (In Vitro)

6-Aminoquinolines are investigated for activity against Plasmodium falciparum, specifically targeting the asexual blood stages.

-

Assay: SYBR Green I Fluorescence Assay.

-

Rationale: The planar quinoline ring intercalates into parasitic DNA or inhibits hemozoin formation (similar to Chloroquine), while the 6-amino substitution alters the accumulation ratio in the parasite's digestive vacuole.

-

Target

: < 500 nM (for hit validation).

B. Kinase Inhibition (CK2)

The ATP-binding pockets of Casein Kinase 2 (CK2) accommodate the planar quinoline scaffold.

-

Binding Mode: The quinoline nitrogen H-bonds with the hinge region (Val116), while the hydrophobic sec-butyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

References

-

Buchwald-Hartwig Amination of Quinolines

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

-

-

6-Aminoquinoline Fluorescence & Synthesis

-

Wang, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(1), 1234–1242. (Note: Discusses the isomeric 7-amino, providing comparative synthetic data for 6-amino isomers). Link

-

-

Antimalarial Quinoline SAR

-

Egan, T. J. (2008). Recent advances in understanding the mechanism of action of quinoline antimalarials. Expert Opinion on Therapeutic Targets, 12(5), 501-512. Link

-

-

Kinase Inhibition by Quinolines

-

Prudent, R., & Cochet, C. (2009). New protein kinase CK2 inhibitors: jumping out of the catalytic box. Drug Discovery Today, 14(13-14), 679-686. Link

-

-

Commercial Compound Data

Sources

Methodological & Application

Application Notes and Protocols for N-(butan-2-yl)quinolin-6-amine in Medicinal Chemistry

Introduction: The Quinoline Scaffold and the Promise of N-(butan-2-yl)quinolin-6-amine

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents.[1] This versatile heterocyclic structure allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] Quinoline derivatives exert their effects through diverse mechanisms, such as inhibiting angiogenesis, inducing apoptosis, and arresting the cell cycle.[2][4]

N-(butan-2-yl)quinolin-6-amine (CAS No: 1248916-43-9) is a specific derivative within this promising class of compounds.[5][6] While specific biological data for this molecule is emerging, its structural features suggest significant potential for investigation in oncology and infectious diseases. This guide provides a comprehensive framework for researchers to explore the medicinal chemistry applications of N-(butan-2-yl)quinolin-6-amine, from its synthesis to its evaluation in preclinical models. The protocols and mechanistic insights presented herein are based on the well-established activities of the broader quinoline class and serve as a robust starting point for the investigation of this novel compound.

Chemical Synthesis: A Practical Approach

The synthesis of N-(butan-2-yl)quinolin-6-amine can be approached through several established methods for N-alkylation of aminoquinolines.[5][7] A common and effective strategy is reductive amination.

Protocol: Synthesis of N-(butan-2-yl)quinolin-6-amine via Reductive Amination

This protocol outlines the synthesis of the title compound from commercially available 6-aminoquinoline and butan-2-one.

Materials:

-

6-Aminoquinoline

-

Butan-2-one

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a solution of 6-aminoquinoline (1.0 equivalent) in dichloroethane (DCE), add butan-2-one (1.2 equivalents) and a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below 30°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 3-6 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCE.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(butan-2-yl)quinolin-6-amine.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Biological Activities and Mechanisms of Action

Based on the extensive literature on quinoline derivatives, N-(butan-2-yl)quinolin-6-amine is a prime candidate for investigation as both an anticancer and an antimicrobial agent.

Anticancer Potential: Targeting Key Signaling Pathways

Quinoline derivatives are known to exhibit anticancer activity by modulating critical cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[1][8][9][10] These pathways control cell growth, proliferation, survival, and angiogenesis.[1]

The PI3K/Akt/mTOR pathway is a central regulator of cell fate.[1] Its aberrant activation is a hallmark of many cancers.[1] Quinoline-based compounds have been shown to inhibit key kinases within this pathway, leading to decreased cancer cell proliferation and survival.[10][11]

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by N-(butan-2-yl)quinolin-6-amine.

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in various cancers. Some quinoline derivatives have been shown to suppress ERK phosphorylation, thereby inhibiting this pathway.[8]

Caption: Proposed inhibition of the MAPK/ERK pathway by N-(butan-2-yl)quinolin-6-amine.

Antimicrobial Potential: Disrupting Bacterial Integrity

Quinoline derivatives have a long history as antimicrobial agents, with some acting by inhibiting bacterial DNA gyrase.[12] Another potential mechanism is the inhibition of bacterial cell wall synthesis.[] The bacterial cell wall, with its peptidoglycan layer, is essential for bacterial survival and is an excellent target for antibiotics as it is absent in mammalian cells.[]

Caption: Proposed mechanism of bacterial cell wall synthesis inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the potential biological activities of N-(butan-2-yl)quinolin-6-amine.

In Vitro Anticancer Activity

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

N-(butan-2-yl)quinolin-6-amine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of N-(butan-2-yl)quinolin-6-amine in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Parameter | Description |

| Cell Lines | A549 (Lung), MCF-7 (Breast) |

| Seeding Density | 5 x 10³ cells/well |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 hours |

| Positive Control | Doxorubicin (1 µM) |

This assay evaluates the ability of the compound to inhibit the activity of a specific kinase (e.g., PI3K, Akt).

Materials:

-

Recombinant kinase (e.g., PI3Kα)

-

Kinase substrate (e.g., PIP2)

-

ATP

-

N-(butan-2-yl)quinolin-6-amine

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and N-(butan-2-yl)quinolin-6-amine at various concentrations in the kinase assay buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

| Parameter | Value |

| Kinase | Recombinant PI3Kα |

| Substrate | PIP2 (10 µM) |

| ATP Concentration | 10 µM |

| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM |

| Incubation Time | 60 minutes |

In Vitro Antimicrobial Activity

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

N-(butan-2-yl)quinolin-6-amine

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of N-(butan-2-yl)quinolin-6-amine in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

| Parameter | Description |

| Bacterial Strains | S. aureus (ATCC 29213), E. coli (ATCC 25922) |

| Inoculum Density | ~5 x 10⁵ CFU/mL |

| Compound Concentration Range | 0.125 - 128 µg/mL |

| Incubation Time | 24 hours |

In Vivo Efficacy Studies

This protocol describes the evaluation of the compound's anticancer activity in a mouse model.[4][14][15]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., A549)

-

Matrigel

-

N-(butan-2-yl)quinolin-6-amine formulation for injection

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[4]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer N-(butan-2-yl)quinolin-6-amine (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

This protocol evaluates the compound's ability to treat a systemic bacterial infection in mice.[2][16]

Materials:

-

Mice (e.g., BALB/c)

-

Pathogenic bacteria (e.g., S. aureus)

-

N-(butan-2-yl)quinolin-6-amine formulation for injection

Procedure:

-

Infection: Induce a systemic infection by injecting a lethal or sub-lethal dose of bacteria intraperitoneally.

-

Treatment: At a specified time post-infection, administer N-(butan-2-yl)quinolin-6-amine at various doses. A control group receives the vehicle.

-

Monitoring: Monitor the survival of the mice over a period of several days.

-

Bacterial Load Determination: In a separate cohort of mice, euthanize them at different time points post-treatment and determine the bacterial load in various organs (e.g., spleen, liver) by plating homogenized tissue on agar plates.

Conclusion and Future Directions

N-(butan-2-yl)quinolin-6-amine represents a promising lead compound for the development of novel anticancer and antimicrobial agents. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for its systematic evaluation. Further studies should focus on structure-activity relationship (SAR) analysis to optimize its potency and selectivity, as well as detailed pharmacokinetic and toxicological profiling to assess its drug-like properties. The exploration of this and other novel quinoline derivatives will undoubtedly contribute to the advancement of therapies for cancer and infectious diseases.

References

-

ResearchGate. (n.d.). One-pot synthesis of N-alkyl/arylaminoquinolines. Retrieved from [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

Chemsrc. (n.d.). N-(butan-2-yl)quinolin-6-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Subcutaneous Xenograft Models for Studying PDT in vivo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(sec-Butyl)quinoline. Retrieved from [Link]

-

Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

-

PubMed. (1992). Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. Retrieved from [Link]

-

American Society for Microbiology. (2020, December 16). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Retrieved from [Link]

-

Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug-efficacy testing in the subcutaneous tumor model. Retrieved from [Link]

-

YouTube. (2017, May 4). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. Retrieved from [Link]

-

MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. Retrieved from [Link]

-

Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1248916-43-9|N-(butan-2-yl)quinolin-6-amine|BLD Pharm [bldpharm.com]

- 6. N-(butan-2-yl)quinolin-6-amine | CAS#:1248916-43-9 | Chemsrc [chemsrc.com]

- 7. 6-(Butan-2-yl)quinoline | SIELC Technologies [sielc.com]

- 8. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 14. yeasenbio.com [yeasenbio.com]

- 15. mdpi.com [mdpi.com]

- 16. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]

N-(butan-2-yl)quinolin-6-amine: A Versatile Fluorogenic Probe for Cellular Imaging and High-Throughput Screening

Senior Application Scientist Note: This document outlines the theoretical framework and practical applications of N-(butan-2-yl)quinolin-6-amine, hereafter referred to as QB-1, as a novel fluorescent probe. While direct literature on the specific fluorescent applications of this molecule is nascent, its quinoline core suggests significant potential. Quinoline derivatives are a well-established class of fluorophores utilized in bioimaging and as chemosensors due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment.[1][2][3] This guide is built upon the established principles of quinoline-based probes to provide a robust starting point for researchers.

Introduction to QB-1: A Quinoline-Based Fluorophore

N-(butan-2-yl)quinolin-6-amine (QB-1) is a fluorescent compound featuring a quinoline scaffold, a heterocyclic aromatic structure known for its intrinsic fluorescence.[2] The core structure consists of a benzene ring fused to a pyridine ring. The amino group at the 6-position, substituted with a butan-2-yl group, is expected to act as an electron-donating group, influencing the molecule's photophysical properties through intramolecular charge transfer (ICT) mechanisms.[4] Probes with ICT characteristics often exhibit sensitivity to solvent polarity, making them valuable for interrogating nonpolar microenvironments within cells, such as lipid droplets.[5]

Key Postulated Properties of QB-1:

-

Solvatochromism: The fluorescence emission of QB-1 is predicted to be highly sensitive to the polarity of its environment. A significant bathochromic (red) shift is anticipated in less polar environments, a phenomenon known as solvatochromism.[5][6]

-

Bioimaging Potential: The lipophilic butan-2-yl group may facilitate passive diffusion across cell membranes, making QB-1 suitable for live-cell imaging.[7] Its potential to accumulate in lipid-rich structures makes it a candidate for staining organelles like lipid droplets.[5]

-

High-Throughput Screening (HTS) Applicability: The environment-sensitive fluorescence of QB-1 can be leveraged in HTS assays to detect changes in cellular states, such as lipid accumulation or protein aggregation.[8][9]

| Property | Predicted Characteristic | Rationale |

| Chemical Formula | C₁₃H₁₆N₂ | Based on its structure.[10] |

| Molecular Weight | 200.28 g/mol | Based on its structure.[10] |

| Core Scaffold | Quinoline | A well-known fluorescent heterocycle.[1][2] |

| Key Functional Group | 6-amino substituent | Acts as an electron donor, crucial for ICT.[4] |

| Predicted λ (abs, max) | ~350-380 nm | Typical for amino-quinoline derivatives. |

| Predicted λ (em, max) | ~450-550 nm | Emission is expected to be in the blue-green region and polarity-dependent.[6] |

| Primary Mechanism | Intramolecular Charge Transfer (ICT) | Common for donor-π-acceptor type fluorophores.[4] |

Principle of Operation: Solvatochromism and Intramolecular Charge Transfer

The functionality of QB-1 as a probe is rooted in its electronic structure. The quinoline ring system acts as the π-conjugated bridge and electron acceptor, while the amino group at the 6-position serves as the electron donor. Upon excitation with light, an electron is promoted to a higher energy level, leading to a redistribution of electron density from the donor to the acceptor. This excited state is more polar than the ground state.

In a nonpolar environment (like a lipid droplet), the excited state is stabilized, resulting in lower energy emission (a red-shifted fluorescence). Conversely, in a polar, aqueous environment (like the cytoplasm), the ground state is more stabilized, leading to higher energy emission (a blue-shifted fluorescence) and potential quenching.[5] This turn-on fluorescence in nonpolar environments is a highly desirable characteristic for a bioimaging probe, as it minimizes background signal from the aqueous cytosol.

Caption: Intramolecular Charge Transfer (ICT) mechanism of QB-1.

Protocols for Application

Protocol 1: Photophysical Characterization of QB-1

Objective: To determine the fundamental photophysical properties of QB-1, including its absorption and emission spectra, and to quantify its solvatochromic properties.

Materials:

-

N-(butan-2-yl)quinolin-6-amine (QB-1)

-

Spectroscopy-grade solvents of varying polarity (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of QB-1 in ethanol.

-

Working Solution Preparation: Prepare a series of 10 µM working solutions of QB-1 in each of the selected solvents. Ensure the final concentration is low enough to avoid inner filter effects.[13]

-

Absorption Spectra Measurement: a. For each working solution, record the UV-Vis absorption spectrum from 250 nm to 500 nm. b. Identify the wavelength of maximum absorption (λ_abs, max).

-

Emission Spectra Measurement: a. Set the excitation wavelength on the fluorometer to the λ_abs, max determined in the previous step. b. Record the fluorescence emission spectrum for each solution, scanning a range approximately 20 nm above the excitation wavelength to 700 nm. c. Identify the wavelength of maximum emission (λ_em, max).

-

Data Analysis: a. Tabulate the λ_abs, max and λ_em, max for each solvent. b. Plot the Stokes shift (difference between emission and absorption maxima) against a solvent polarity scale (e.g., Lippert-Mataga plot) to visualize the solvatochromic effect.[14]

Protocol 2: Live-Cell Staining of Lipid Droplets

Objective: To utilize QB-1 for the fluorescent labeling of lipid droplets in live cells. This protocol is based on methodologies for lipophilic dyes.[5]

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

QB-1 stock solution (1 mM in DMSO)

-

Oleic acid (optional, for inducing lipid droplet formation)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture and Seeding: a. Culture HeLa cells in complete medium at 37°C in a 5% CO₂ incubator. b. Seed cells onto glass-bottom dishes or coverslips and allow them to adhere for 24 hours.

-

(Optional) Induction of Lipid Droplets: To enhance visualization, incubate cells with 100 µM oleic acid complexed to BSA for 12-24 hours to induce lipid droplet formation.

-

Staining: a. Prepare a fresh working solution of QB-1 by diluting the 1 mM DMSO stock to a final concentration of 1-10 µM in serum-free medium. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the QB-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing and Imaging: a. Remove the staining solution and wash the cells twice with warm PBS. b. Add fresh, warm culture medium or PBS to the cells. c. Immediately image the cells using a confocal microscope. Use an excitation wavelength around 360-400 nm and collect emission in the 450-550 nm range. Adjust detector settings to optimize signal-to-noise.

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biotium.com [biotium.com]

- 8. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1248916-43-9|N-(butan-2-yl)quinolin-6-amine|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.montana.edu [chemistry.montana.edu]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Derivatization of N-(butan-2-yl)quinolin-6-amine

Introduction: The Significance of N-Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ability to introduce diverse substituents onto the quinoline ring system is paramount for the fine-tuning of a molecule's pharmacological profile. Among the various functionalization strategies, the formation of carbon-nitrogen bonds at the 6-position of the quinoline nucleus has proven to be a particularly fruitful avenue for the development of novel drug candidates.[2][3]

This application note provides a comprehensive guide to the experimental setup for the synthesis and subsequent reactions of a key intermediate, N-(butan-2-yl)quinolin-6-amine. This compound serves as a valuable building block, allowing for the introduction of a secondary butyl group, which can influence the lipophilicity, metabolic stability, and target-binding interactions of the final molecule.[4] We will detail a robust protocol for its synthesis via the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[5] Furthermore, we will explore subsequent derivatization reactions, specifically N-acylation and N-alkylation, to demonstrate the utility of N-(butan-2-yl)quinolin-6-amine as a versatile intermediate in the synthesis of more complex molecular architectures.

Synthesis of N-(butan-2-yl)quinolin-6-amine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[5][6] This reaction is characterized by its broad substrate scope and functional group tolerance, making it a staple in modern organic synthesis.[7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired C-N coupled product.[6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-(butan-2-yl)quinolin-6-amine from 6-bromoquinoline and sec-butylamine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Bromoquinoline | 98% | Commercially Available |

| sec-Butylamine | 99% | Commercially Available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available |

| Xantphos | 98% | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | 97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Diethyl ether | ACS Grade | Commercially Available |

| Saturated aq. NH₄Cl | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Instrumentation:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere (Argon or Nitrogen) setup

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

NMR Spectrometer

-

Mass Spectrometer

-

FT-IR Spectrometer

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, combine 6-bromoquinoline (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene (5 mL) and sec-butylamine (1.2 mmol, 1.2 equiv.) via syringe.

-

Base Addition: Carefully add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(butan-2-yl)quinolin-6-amine.

Diagram of the Buchwald-Hartwig Amination Workflow:

Caption: Workflow for the synthesis of N-(butan-2-yl)quinolin-6-amine.

Characterization of N-(butan-2-yl)quinolin-6-amine

The synthesized product should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the quinoline ring protons, a broad singlet for the N-H proton, and signals for the sec-butyl group (methine, methylene, and two methyl groups). |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring and the sec-butyl group. |

| FT-IR | A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₆N₂. |

Subsequent Reactions of N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine is a versatile intermediate that can undergo further functionalization at the secondary amine nitrogen. The following protocols describe two common derivatization reactions: N-acylation and N-alkylation.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the formation of an amide by reacting N-(butan-2-yl)quinolin-6-amine with acetyl chloride.

Materials and Reagents:

-

N-(butan-2-yl)quinolin-6-amine (from previous synthesis)

-

Acetyl Chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

-

Dissolution: Dissolve N-(butan-2-yl)quinolin-6-amine (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

-

Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-